3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea
Description
The compound “3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-en-1-yl]methyl}-1-phenylurea” is a structurally complex urea derivative characterized by a phenylurea moiety linked to a tricyclic dioxatricyclo[5.2.1.0²,⁶]dec-8-en-1-yl group. The phenylurea group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor binding.
Properties
IUPAC Name |
1-[[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-13-11-10-6-7-16(23-10,12(11)14(20)22-13)8-17-15(21)18-9-4-2-1-3-5-9/h1-7,10-12H,8H2,(H2,17,18,21)/t10-,11-,12+,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRUDMKRNDFBDS-OVZMXSCWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC23C=CC(O2)C4C3C(=O)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)NC[C@]23C=C[C@H](O2)[C@H]4[C@@H]3C(=O)OC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea typically involves multiple reaction steps:
Formation of the bicyclic intermediate: : Initial synthesis involves creating the tricyclic core using specific cyclization reactions under controlled conditions.
Integration of phenylurea: : The phenylurea moiety is introduced through a series of substitution reactions, utilizing reagents such as phenyl isocyanate and urea derivatives.
Industrial Production Methods
Industrial production of this compound requires robust and scalable synthetic routes. High-pressure reaction vessels and temperature-controlled environments are critical to ensure high yield and purity. The key is to maintain strict parameters to achieve reproducible results on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea undergoes various chemical reactions:
Oxidation: : Reacts with common oxidizing agents to form oxides of its functional groups.
Reduction: : Reduction reactions typically target its oxo groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: : Ammonia (NH₃), amines, halides.
Major Products Formed
The reactions produce a variety of derivatives including hydroxy, amino, and halogenated compounds, each adding unique properties for further applications.
Scientific Research Applications
Chemistry
In chemistry, it is used to study complex reaction mechanisms and catalysis processes due to its reactive tricyclic structure.
Biology
In biological research, it is employed to investigate enzyme interactions and as a molecular probe in understanding protein functions.
Medicine
Industry
In industry, it finds use in the synthesis of advanced materials and as an intermediate in the production of high-performance polymers.
Mechanism of Action
The compound exerts its effects primarily through interaction with molecular targets, including enzymes and receptors. The tricyclic structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involving oxidative stress and signal transduction may be particularly influenced by this compound's activity.
Comparison with Similar Compounds
Key Features :
- Safety Profile : The Safety Data Sheet (SDS) highlights hazards such as skin/eye irritation and respiratory sensitization, necessitating careful handling .
- Functional Comparison: Unlike the target compound, this analog lacks a rigid tricyclic system, which may reduce steric hindrance and alter binding affinities. The dimethylamino group could improve cellular permeability but may also increase metabolic instability compared to the oxygen-rich tricyclic group in the target compound.
Structural Analog 2: 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (Compound 8)
Key Features :
- Substituent: A triazine-morpholino group provides multiple hydrogen-bond acceptors and a planar aromatic system, enhancing interactions with biological targets like kinases .
- Synthesis: Synthesized via reaction of phenyl isocyanate with an aniline precursor in 68% yield, using dimethylaminopyridine (DMAP) as a catalyst .
- Functional Comparison: The triazine core offers distinct electronic properties compared to the tricyclic dioxatricyclo group in the target compound. The morpholino groups may improve aqueous solubility, whereas the target’s dioxa/dioxo system could confer greater oxidative stability.
Fluorinated Urea Derivatives (Compounds 16 and 17 from )
Key Features :
- Substituents : Fluorinated alkyl chains and triazole linkages enhance hydrophobicity and metabolic resistance .
- Functional Comparison: The absence of fluorinated groups in the target compound may reduce its lipophilicity but improve biocompatibility.
Data Tables
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Table 2: Hazard Comparison
| Compound | Hazards (SDS Data) |
|---|---|
| Target Compound | Not reported |
| 3-[3-(Dimethylamino)propyl]-1-phenylurea | Skin/eye irritation, respiratory sensitization |
Research Findings and Limitations
- Analogous methods from and suggest the use of isocyanate chemistry for urea bond formation .
- Biological Potential: Urea derivatives like Compound 8 exhibit kinase inhibition, implying that the target compound’s tricyclic group could modulate similar targets with enhanced rigidity .
- Limitations : Direct experimental data on the target compound’s physicochemical properties, toxicity, or bioactivity are absent in the provided literature. Comparisons rely on structural analogs, necessitating further validation.
Biological Activity
The compound 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique bicyclic structure that contributes to its biological properties. The compound's structure includes two dioxo groups and a urea linkage, which are significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 302.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that it exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound significantly inhibited the proliferation of HeLa and MCF-7 cells at concentrations as low as 10 µM.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.
Antioxidant Activity
The antioxidant capacity of 3-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}-1-phenylurea has also been explored. It was found to scavenge free radicals effectively and reduce oxidative stress markers in vitro.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes:
- Aldose Reductase Inhibition : The compound showed promising results in inhibiting aldose reductase, an enzyme implicated in diabetic complications.
Case Study 1: Cytotoxicity Evaluation
In a controlled experiment involving various cancer cell lines (e.g., A549, MCF-7), the compound was tested for its cytotoxic effects using the MTT assay. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 15 µM for MCF-7 cells.
Case Study 2: Antioxidant Assessment
A DPPH radical scavenging assay was conducted to evaluate the antioxidant potential of the compound. The results showed that at a concentration of 50 µM, the compound reduced DPPH radical levels by over 70%, indicating strong antioxidant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
